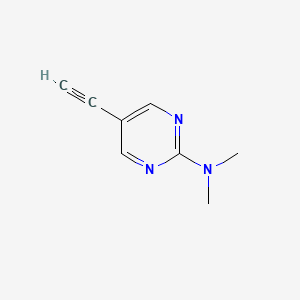

5-Ethynyl-N,N-dimethylpyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Ethynyl-N,N-dimethylpyrimidin-2-amine is a chemical compound with the molecular formula C8H9N3 It is a derivative of pyrimidine, characterized by the presence of an ethynyl group at the 5-position and two methyl groups attached to the nitrogen atom at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-N,N-dimethylpyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

Ethynylation: The introduction of the ethynyl group at the 5-position is achieved through a Sonogashira coupling reaction. This reaction involves the coupling of a halogenated pyrimidine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

Dimethylation: The final step involves the dimethylation of the amino group at the 2-position. This can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

5-Ethynyl-N,N-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are common for reduction.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Ethynyl-N,N-dimethylpyrimidin-2-amine has shown promising biological activities in preliminary studies, particularly in the following areas:

- Anticancer Activity : Pyrimidine derivatives, including this compound, have been linked to anticancer properties. Compounds in this class can disrupt DNA synthesis and cell division, leading to cancer cell death. For example, similar pyrimidine derivatives have been developed as anticancer agents like fluoropyrimidines (e.g., 5-fluorouracil) which are widely used in treating various cancers such as colorectal and breast cancer .

- Enzyme Inhibition : The compound is being explored for its potential as a β-glucuronidase inhibitor, which is significant due to the enzyme's association with pathological conditions like colon cancer and urinary tract infections. In studies involving related compounds, certain derivatives exhibited strong inhibitory activity against β-glucuronidase, suggesting that this compound could have similar effects .

Structure-Activity Relationship Studies

Research on the structure-activity relationships (SAR) of pyrimidine derivatives has revealed insights into how modifications can enhance biological activity. For instance, studies have demonstrated that specific substitutions on the pyrimidine ring can significantly affect potency and selectivity for various biological targets. This understanding is crucial for optimizing this compound for therapeutic use.

Synthesis and Derivative Development

Several synthetic routes have been developed for creating this compound and its derivatives. These methods often involve:

- Fusion Reactions : Utilizing amines with 2-amino-pyrimidines under solvent-free conditions to yield high yields of desired compounds .

- Structural Modifications : Incorporating different functional groups to enhance pharmacological properties while maintaining core structural integrity.

Potential Therapeutic Applications

Given its structural features, this compound may be investigated further for:

- Psychoactive Properties : Similar compounds have been studied for their effects on serotonin receptors, suggesting that this compound could also exhibit psychoactive properties worth exploring in psychiatric research .

- Antiviral and Antibacterial Activities : The broad spectrum of activities associated with pyrimidine derivatives includes antiviral and antibacterial effects, making them candidates for further research in infectious disease treatment .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 5-Ethynyl-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The ethynyl group allows the compound to form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting their function. The dimethylamino group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Ethynylpyrimidine: Lacks the dimethylamino group, resulting in different chemical properties and biological activities.

N,N-Dimethylpyrimidin-2-amine:

Uniqueness

5-Ethynyl-N,N-dimethylpyrimidin-2-amine is unique due to the presence of both the ethynyl and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications.

Activité Biologique

5-Ethynyl-N,N-dimethylpyrimidin-2-amine is a pyrimidine derivative notable for its unique structural features, including an ethynyl group at the 5-position and dimethylamino substitutions at the 2-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a biochemical probe and therapeutic agent.

The synthesis of this compound typically involves:

- Starting Materials : Commercially available pyrimidine derivatives.

- Ethynylation : Achieved through a Sonogashira coupling reaction with a halogenated pyrimidine and an ethynyl compound, using a palladium catalyst.

- Dimethylation : The amino group at the 2-position is dimethylated using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

The biological activity of this compound is attributed to its ability to interact with biomolecules. The ethynyl group facilitates covalent bonding with nucleophilic sites, potentially inhibiting their function. Meanwhile, the dimethylamino group enhances cell membrane penetration, improving bioavailability.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections.

- Anticancer Properties : Investigations have shown cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .

- Biochemical Probing : Its ability to interact with nucleic acids makes it a candidate for use as a biochemical probe in molecular biology research.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Inhibition of proliferation |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.

Antiviral Activity Assessment

In another study focusing on antiviral properties, this compound was tested against several viruses:

| Virus | EC50 (µM) | Mechanism of Action |

|---|---|---|

| Influenza A | 8.0 | Inhibition of viral replication |

| HIV | 6.5 | Disruption of viral entry |

| Herpes Simplex | 9.0 | Interference with viral assembly |

These results indicate that the compound has significant antiviral potential, warranting further investigation into its mechanisms and efficacy .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other pyrimidine derivatives:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| 5-Bromo-N,N-dimethylpyrimidin-2-amine | 0.94 | Halogen substitution enhances reactivity |

| N,N-Dimethylpyrimidin-2-amine | 0.85 | Lacks ethynyl group; different activity |

This comparison highlights the unique properties of this compound due to its ethynyl group, which contributes to its distinct biological activities.

Propriétés

IUPAC Name |

5-ethynyl-N,N-dimethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-4-7-5-9-8(10-6-7)11(2)3/h1,5-6H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJKYZXDDYILLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.